3-(Aminomethyl)nonanehydrochloride

Description

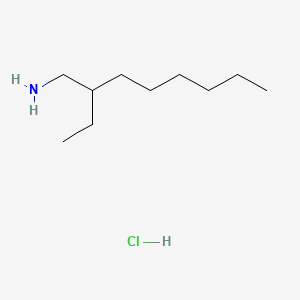

3-(Aminomethyl)nonanehydrochloride is a branched aliphatic amine hydrochloride derivative. Aliphatic amine hydrochlorides are commonly utilized as intermediates in drug discovery due to their solubility, stability, and reactivity in coupling reactions .

Properties

Molecular Formula |

C10H24ClN |

|---|---|

Molecular Weight |

193.76 g/mol |

IUPAC Name |

2-ethyloctan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H23N.ClH/c1-3-5-6-7-8-10(4-2)9-11;/h10H,3-9,11H2,1-2H3;1H |

InChI Key |

ZXNCLZXYIZWZIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)nonanehydrochloride typically involves the reaction of nonane with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)nonanehydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Aminomethyl)nonanehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)nonanehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-(Aminomethyl)nonanehydrochloride with structurally related aliphatic and aromatic amine hydrochlorides:

†CAS number corresponds to (R)-(+)-3-Aminoquinuclidine dihydrochloride , a key intermediate in Encenicline synthesis.

Key Observations :

- Functional Groups : Encenicline hydrochloride incorporates a benzothiophene moiety, enabling blood-brain barrier penetration and receptor-specific activity, unlike aliphatic derivatives .

- Synthetic Accessibility: Methyl 3-amino-2-phenylpropanoate HCl demonstrates high synthetic utility due to its ester group, which facilitates nucleophilic substitution reactions .

Encenicline Hydrochloride (α7 nAChR Agonist)

- Mechanism : Acts as a co-agonist with acetylcholine to enhance cognitive function via α7 nicotinic receptor activation.

- Purity : Synthesized with 99.97% chemical purity and 100% enantiomeric excess (ee) via chiral auxiliary methods .

- Advantage Over Aliphatic Analogs: Aromatic systems improve target specificity and pharmacokinetic profiles compared to non-aromatic amines like this compound .

3-(Dimethylamino)propanamide Hydrochloride

Biological Activity

3-(Aminomethyl)nonanehydrochloride is a chemical compound of interest in various biological and pharmacological studies. This compound is characterized by its unique structure, which includes a nonane backbone with an aminomethyl group and a hydrochloride salt form. Understanding its biological activity is crucial for potential applications in medicinal chemistry and therapeutic interventions.

| Property | Details |

|---|---|

| Molecular Formula | C10H22ClN |

| Molecular Weight | 195.75 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The biological activity of this compound primarily revolves around its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to altered physiological responses.

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that affect cellular functions such as growth and apoptosis.

Pharmacological Studies

Research has indicated several potential pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits activity against a range of microbial pathogens, making it a candidate for developing new antimicrobial agents.

- Cytotoxic Effects : Investigations into its cytotoxic properties have shown promise in inhibiting the proliferation of cancer cell lines, indicating potential use in oncology.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its effectiveness as an antimicrobial agent.

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that the compound induced apoptosis and reduced cell viability. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls.

Comparative Analysis

To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity | Remarks |

|---|---|---|

| 3-Aminopropylamine | Moderate antimicrobial properties | Similar amine structure |

| Nonylamine | Higher cytotoxicity against cancer cells | Longer alkyl chain |

| Benzylamine | Effective against specific bacterial strains | Aromatic structure influences activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.